molecular formula C7H9F3O B1165960 AMBERLITE XAD-16 CAS No. 104219-63-8

AMBERLITE XAD-16

Cat. No.: B1165960
CAS No.: 104219-63-8
InChI Key:
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Description

AMBERLITE XAD-16 is a polymeric adsorbent widely utilized for the adsorption of organic substances from aqueous systems and polar solvents. It is a nonionic, hydrophobic, cross-linked polymer with a macroporous structure, high surface area, and aromatic nature of its surface. This compound is particularly effective in adsorbing hydrophobic molecules from polar solvents and volatile organic compounds from vapor streams .

Scientific Research Applications

AMBERLITE XAD-16 has a wide range of applications in scientific research, including but not limited to:

Mechanism of Action

Target of Action

Amberlite XAD-16 is a polymeric adsorbent that primarily targets organic substances in aqueous systems and polar solvents . It is particularly effective at adsorbing hydrophobic compounds, including antibiotics, water-soluble steroids, amino acids, proteins, and detergents .

Mode of Action

This compound operates through hydrophobic and polar interactions . It adsorbs and releases ionic species, typically under isocratic conditions . The compound’s interaction with its targets results in the adsorption of the target molecules onto the resin, followed by their release when the conditions are altered .

Biochemical Pathways

This compound does not directly interact with biochemical pathways. Instead, it influences these pathways indirectly by removing or concentrating specific compounds. For instance, it can purify antibiotics, affecting the biochemical pathways these drugs target .

Pharmacokinetics

Instead, its performance is characterized by its adsorption and desorption rates, which are influenced by factors such as the flow rate of the solution through the resin .

Result of Action

The primary result of this compound’s action is the removal or concentration of specific organic substances from aqueous systems and polar solvents .

Action Environment

The action of this compound is influenced by several environmental factors. Its adsorption and desorption rates can be affected by the flow rate of the solution through the resin . Additionally, the compound’s action can be influenced by the pH and the temperature of the environment .

Safety and Hazards

When handling AMBERLITE XAD-16, personal protective equipment should be worn to avoid dust formation and inhalation . It should also be kept away from heat and sources of ignition .

Future Directions

AMBERLITE XAD-16 has a broad range of applications, including the capture or recovery of small molecule drugs, removal of non-aromatic compounds from polar solvents, and the concentration of plant or animal extracts . Its excellent chemical and thermal stability, high surface area, and broad pH range make it a promising material for future research and industrial applications .

Biochemical Analysis

Biochemical Properties

AMBERLITE XAD-16 plays a significant role in various biochemical reactions due to its ability to interact with a wide range of biomolecules. It is particularly effective in adsorbing non-polar compounds from polar solvents, which is crucial in the purification processes of biomolecules such as enzymes and proteins. The resin interacts with these biomolecules through hydrophobic interactions, allowing for the selective adsorption and subsequent elution of target compounds . For example, this compound is used to purify enzymes by removing contaminants that may interfere with enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the adsorption of toxic compounds by this compound can reduce cellular stress and improve cell viability. Additionally, its use in the purification of proteins and enzymes ensures that cellular processes are not disrupted by impurities, thereby maintaining normal cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydrophobic interactions with biomolecules. This mechanism allows it to bind non-polar compounds effectively, facilitating their removal from aqueous environments. The resin’s macroporous structure provides a large surface area for these interactions, enhancing its adsorption capacity. Furthermore, this compound can influence enzyme activity by removing inhibitors or contaminants that may affect enzymatic reactions .

Temporal Effects in Laboratory Settings

Over time, the effectiveness of this compound in laboratory settings can vary based on its stability and degradation. The resin is generally stable under a wide range of conditions, but its adsorption capacity may decrease with prolonged use or exposure to harsh chemicals. Long-term studies have shown that this compound maintains its functionality over extended periods, although periodic regeneration may be necessary to restore its adsorption efficiency .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At optimal dosages, the resin effectively adsorbs target compounds without causing adverse effects. At higher dosages, there may be threshold effects where the resin’s capacity is exceeded, leading to potential toxicity or adverse reactions. Studies have shown that careful dosage management is crucial to avoid these negative outcomes and ensure the safe use of this compound in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. By adsorbing non-polar compounds, the resin can influence metabolic flux and metabolite levels, thereby affecting overall metabolic processes. For example, in the purification of amino acids and proteins, this compound helps maintain the integrity of metabolic pathways by removing impurities that could disrupt enzymatic functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: AMBERLITE XAD-16 is synthesized through the polymerization of styrene and divinylbenzene. The polymerization process involves the formation of a cross-linked polymer network, resulting in a macroporous structure. The polymer is then subjected to a series of washing and drying steps to remove any residual monomers and impurities .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where styrene and divinylbenzene are polymerized under controlled conditions. The resulting polymer is then processed to achieve the desired particle size and porosity. The final product is typically supplied as white, insoluble beads .

Chemical Reactions Analysis

Types of Reactions: AMBERLITE XAD-16 primarily undergoes adsorption and desorption reactions. It is known for its ability to adsorb hydrophobic molecules from polar solvents and volatile organic compounds from vapor streams. The compound is stable under a wide range of pH conditions (0-14) and temperatures up to 150°C .

Common Reagents and Conditions:

    Adsorption: The compound adsorbs organic substances from aqueous systems and polar solvents.

    Desorption: Desorption can be achieved using water-miscible organic solvents such as methanol, ethanol, isopropanol, and acetone. For regenerating resin fouled by oils and antifoams, pure solvents are used. .

Major Products Formed: The major products formed during the adsorption process are the purified organic substances that are adsorbed onto the resin. During desorption, the adsorbed substances are released back into the solution .

Comparison with Similar Compounds

AMBERLITE XAD-16 is often compared with other polymeric adsorbents such as AMBERLITE XAD-4 and AMBERLITE XAD-7.

This compound is unique due to its high surface area, macroporous structure, and ability to adsorb a wide range of hydrophobic molecules from polar solvents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of AMBERLITE XAD-16 involves the polymerization of styrene and divinylbenzene in the presence of a porogen and a crosslinking agent.", "Starting Materials": [ "Styrene", "Divinylbenzene", "Porogen", "Crosslinking agent" ], "Reaction": [ "Mix styrene, divinylbenzene, porogen, and crosslinking agent in a reactor vessel", "Heat the mixture to a temperature of 60-80°C", "Add a free radical initiator to the mixture to initiate polymerization", "Allow the polymerization reaction to proceed for several hours", "Cool the mixture and filter the resulting polymer", "Wash the polymer with a suitable solvent to remove any unreacted monomers and porogen", "Dry the polymer to obtain AMBERLITE XAD-16" ] }

CAS No.

104219-63-8

Molecular Formula

C7H9F3O

Molecular Weight

0

Origin of Product

United States
Customer
Q & A

Q1: Does AMBERLITE XAD-16 interact with organic molecules?

A2: Yes, its hydrophobic nature allows this compound to effectively adsorb organic molecules, particularly those with aromatic rings, through hydrophobic interactions and π-π stacking. [] This property makes it suitable for removing organic dyes like methylene blue from aqueous solutions. []

Q2: What happens to the adsorbed molecules after interaction with this compound?

A3: Adsorbed molecules can be recovered from this compound through an elution process. This involves using a suitable solvent, often an acid solution, that disrupts the interaction between the resin and the adsorbed molecule, allowing for its collection and further analysis. []

Q3: What is the molecular formula and weight of this compound?

A4: this compound is a polymeric resin and doesn’t have a defined molecular formula or weight. It's a crosslinked polystyrene divinylbenzene copolymer. []

Q4: What spectroscopic data is available for characterizing this compound and its modified forms?

A5: Researchers commonly use Fourier Transform Infrared (FTIR) spectroscopy to characterize this compound and confirm successful functionalization with ligands. FTIR analysis helps identify specific functional groups present in the resin and any changes following modification. [, ]

Q5: Is this compound compatible with different solvents?

A6: this compound exhibits compatibility with a range of organic solvents, making it suitable for applications involving various extraction and preconcentration procedures. []

Q6: Can this compound be used as a catalyst?

A8: While not a catalyst in the traditional sense, this compound can be used as a support material for immobilizing enzymes or other catalysts. This immobilization can enhance their stability and reusability. [] For instance, research demonstrates its use in the solvent-free acetylation of eugenol to produce eugenyl acetate. []

Q7: How does modifying the structure of this compound with different ligands affect its selectivity towards specific metal ions?

A10: Introducing different ligands significantly alters the selectivity of this compound. Each ligand possesses specific functional groups that exhibit varying affinities for different metal ions, allowing for targeted metal extraction and preconcentration. []

Q8: What is the stability of this compound under typical storage conditions?

A11: this compound demonstrates good stability under standard storage conditions, making it suitable for long-term use in various applications. []

Q9: Are there specific safety considerations associated with using this compound?

A12: While generally considered safe, it's essential to handle this compound with standard laboratory precautions. Refer to the material safety data sheet for specific handling and disposal guidelines. []

A9: These aspects are not directly applicable to this compound, as it is a polymeric resin primarily used in separation and preconcentration techniques and not a pharmaceutical compound.

Q10: What analytical techniques are used to determine the concentration of metals after preconcentration with this compound?

A13: Flame atomic absorption spectrometry (FAAS) is widely employed for determining metal ion concentrations after preconcentration with this compound. Other techniques like inductively coupled plasma atomic emission spectrometry (ICP-AES) and inductively coupled plasma optical emission spectrometry (ICP-OES) are also used for their high sensitivity. [, , , ]

Q11: Can this compound be used in conjunction with chromatographic techniques?

A14: Yes, this compound can be integrated into various chromatographic techniques, including solid-phase extraction (SPE) and column chromatography, for separating and preconcentrating target analytes from complex matrices. [, , ]

Q12: Does this compound pose any environmental risks?

A12: These aspects are not directly relevant to this compound due to its nature as a polymeric resin primarily used for separation and preconcentration purposes and not as a pharmaceutical compound.

Q13: Can this compound be reused or recycled?

A16: Yes, one of the advantages of this compound is its reusability. It can be regenerated using appropriate solutions, typically acidic solutions for metal ions, and reused multiple times, contributing to cost-effectiveness and reduced waste generation. []

Q14: What resources are available for researchers interested in utilizing this compound?

A17: Numerous resources are available for researchers, including publications, patents, and technical information provided by the manufacturer (Rohm and Haas, now part of Dow Chemical). Additionally, research articles detailing specific applications and modifications of this compound provide valuable insights. []

Q15: When was this compound first developed and what were its initial applications?

A18: this compound, developed in the latter half of the 20th century, gained popularity for its use in analytical chemistry, environmental monitoring, and separation science. Its ability to selectively adsorb and desorb various compounds led to its widespread adoption in these fields. []

Q16: What are some examples of cross-disciplinary applications of this compound?

A16: this compound finds applications across various disciplines:

  • Environmental Science: Removing pollutants like heavy metals and dyes from wastewater. [, , ]
  • Analytical Chemistry: Preconcentrating trace analytes from complex matrices before analysis. [, , ]
  • Food Industry: Isolating and purifying specific compounds, such as ferulic acid from agricultural waste. []
  • Biotechnology: Used as a support for enzyme immobilization in bioreactors. []

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